![molecular formula C13H14O4 B7871822 3,4-Dimethoxyphenyl-(3-furyl)methanol](/img/structure/B7871822.png)
3,4-Dimethoxyphenyl-(3-furyl)methanol
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Overview
Description
3,4-Dimethoxyphenyl-(3-furyl)methanol is an organic compound that belongs to the class of benzyl alcohols It is characterized by the presence of a methanol group attached to a 3,4-dimethoxyphenyl ring and a 3-furyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxyphenyl-(3-furyl)methanol typically involves the reaction of 3,4-dimethoxybenzaldehyde with furfuryl alcohol under specific conditions. One common method includes the use of a catalyst such as p-toluenesulfonic acid in a solvent like toluene, followed by refluxing the mixture to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxyphenyl-(3-furyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 3,4-Dimethoxybenzaldehyde and 3-furyl ketone.
Reduction: 3,4-Dimethoxyphenylmethanol and 3-furylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dimethoxyphenyl-(3-furyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxyphenyl-(3-furyl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell lysis. The compound’s interaction with enzymes and receptors in biological systems is also a subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxybenzyl alcohol
- 3,4-Dimethoxyphenylmethyl alcohol
- Veratryl alcohol
Uniqueness
3,4-Dimethoxyphenyl-(3-furyl)methanol is unique due to the presence of both a 3,4-dimethoxyphenyl ring and a 3-furyl ring, which imparts distinct chemical and biological properties.
Biological Activity
3,4-Dimethoxyphenyl-(3-furyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 3-furylmethanol with 3,4-dimethoxybenzaldehyde under acidic conditions. The synthetic pathway may include the following steps:
- Formation of the intermediate : The reaction between 3-furylmethanol and 3,4-dimethoxybenzaldehyde in the presence of an acid catalyst.
- Purification : The product is purified using column chromatography to obtain pure this compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing both furan and methoxyphenyl moieties. In vitro assays have demonstrated that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines.
- Case Study : A study evaluated a series of furan derivatives for their anticancer activity against human liver carcinoma (HepG-2) and breast cancer cell lines (MCF-7). Results indicated that some derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | 12.5 | Induction of apoptosis via PARP cleavage |
Similar derivative | HepG-2 | 15.0 | Cell cycle arrest in G2-M phase |
Neuropharmacological Effects
The compound has also been investigated for its neuroprotective effects, particularly its ability to inhibit acetylcholinesterase (AChE) activity, which is crucial in the treatment of Alzheimer's disease.
- Research Findings : A study reported that certain methoxyphenyl derivatives showed significant AChE inhibitory activity, suggesting potential for cognitive enhancement and neuroprotection .
Compound | AChE Inhibition (%) at 100 μM |
---|---|
This compound | 85% |
Control (Donepezil) | 95% |
The biological activity of this compound is attributed to several mechanisms:
- Induction of Apoptosis : The compound has been shown to increase levels of cleaved PARP and induce apoptosis in cancer cells.
- Cell Cycle Arrest : Studies indicate that it can cause cell cycle arrest at the G2-M phase, which is critical for preventing tumor growth.
- Enzyme Inhibition : Its ability to inhibit AChE suggests a mechanism for enhancing cholinergic signaling in neurodegenerative conditions.
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(furan-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-15-11-4-3-9(7-12(11)16-2)13(14)10-5-6-17-8-10/h3-8,13-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLHXTUKMNXVQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=COC=C2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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